molecular formula C12H12ClN3O2 B10918663 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclopropylfuran-2-carboxamide

5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclopropylfuran-2-carboxamide

Cat. No.: B10918663
M. Wt: 265.69 g/mol
InChI Key: GLKCMIKQFVTSPE-UHFFFAOYSA-N
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Description

5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-CYCLOPROPYL-2-FURAMIDE is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a chloro-substituted pyrazole ring, a cyclopropyl group, and a furanamide moiety. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-CYCLOPROPYL-2-FURAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-CYCLOPROPYL-2-FURAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-CYCLOPROPYL-2-FURAMIDE involves interaction with specific molecular targets. The chloro-substituted pyrazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The cyclopropyl and furanamide moieties contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-METHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-CYCLOPROPYL-2-FURAMIDE
  • 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-CYCLOPROPYL-2-FURAMIDE
  • 5-[(4-FLUORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-CYCLOPROPYL-2-FURAMIDE

Uniqueness

The presence of the chloro group in 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-CYCLOPROPYL-2-FURAMIDE imparts unique chemical and biological properties compared to its analogs. The chloro group enhances the compound’s reactivity and binding affinity, making it a valuable scaffold in drug design and other applications .

Properties

Molecular Formula

C12H12ClN3O2

Molecular Weight

265.69 g/mol

IUPAC Name

5-[(4-chloropyrazol-1-yl)methyl]-N-cyclopropylfuran-2-carboxamide

InChI

InChI=1S/C12H12ClN3O2/c13-8-5-14-16(6-8)7-10-3-4-11(18-10)12(17)15-9-1-2-9/h3-6,9H,1-2,7H2,(H,15,17)

InChI Key

GLKCMIKQFVTSPE-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl

Origin of Product

United States

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